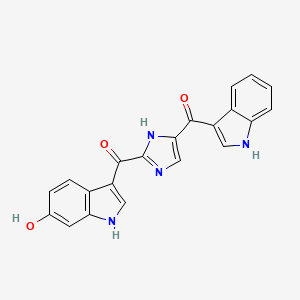

Homocarbonyltopsentin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[2-(6-hydroxy-1H-indole-3-carbonyl)-1H-imidazol-5-yl]-(1H-indol-3-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14N4O3/c26-11-5-6-13-15(9-23-17(13)7-11)20(28)21-24-10-18(25-21)19(27)14-8-22-16-4-2-1-3-12(14)16/h1-10,22-23,26H,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRCVQVIMGSWRLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(=O)C3=CN=C(N3)C(=O)C4=CNC5=C4C=CC(=C5)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Homocarbonyltopsentin: An In-Depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homocarbonyltopsentin, a marine-derived natural product, has emerged as a significant small molecule of interest in the field of RNA-targeted therapeutics. This technical guide provides a comprehensive overview of its core mechanism of action, focusing on its role as a modulator of pre-messenger RNA (pre-mRNA) splicing. Through a detailed examination of its molecular interactions, this document outlines the quantitative effects of this compound on its target and the subsequent cellular outcomes. Furthermore, this guide furnishes detailed experimental protocols for key assays and visualizes the underlying molecular pathways and experimental workflows, offering a valuable resource for researchers in drug discovery and molecular biology.

Core Mechanism of Action: Modulation of SMN2 Pre-mRNA Splicing

This compound's primary mechanism of action lies in its ability to bind directly to a specific RNA structure within the pre-mRNA of the Survival of Motor Neuron 2 (SMN2) gene. This interaction favorably alters the splicing of SMN2, a critical process for the production of functional Survival Motor Neuron (SMN) protein.

Molecular Target: The TSL2 RNA Stem-Loop

The direct molecular target of this compound is the terminal stem-loop 2 (TSL2) structure located at the 5' splice site of exon 7 in the SMN2 pre-mRNA. This compound acts as a small-molecule TSL2-binding compound.[1]

Conformational Change and Splicing Enhancement

This compound binds to the pentaloop conformation of the TSL2 RNA structure. This binding event induces a conformational shift in the TSL2 structure, promoting a transition to a triloop conformation. This altered RNA structure facilitates the recruitment and binding of the splicing machinery, leading to enhanced inclusion of exon 7 in the mature messenger RNA (mRNA).[1]

The following diagram illustrates the binding of this compound to the TSL2 RNA and the subsequent conformational change that promotes the inclusion of exon 7 during the splicing of SMN2 pre-mRNA.

References

PK4C9: A Technical Guide to a Novel SMN2 Splicing Modifier

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spinal Muscular Atrophy (SMA) is a devastating neurodegenerative disorder characterized by the loss of motor neurons, leading to progressive muscle weakness and atrophy. The disease arises from insufficient levels of the Survival Motor Neuron (SMN) protein, primarily due to mutations or deletions in the SMN1 gene. A paralogous gene, SMN2, has the potential to produce functional SMN protein; however, a single nucleotide difference results in the predominant exclusion of exon 7 during pre-mRNA splicing, leading to a truncated and unstable protein. Consequently, strategies to modulate SMN2 splicing and increase the inclusion of exon 7 are a primary therapeutic focus for SMA.

This technical guide provides an in-depth overview of PK4C9 (homocarbonyltopsentin), a small molecule identified as a potent SMN2 splicing modifier. PK4C9 represents a promising class of compounds that directly target RNA structures to achieve therapeutic effects. This document details the mechanism of action of PK4C9, presents quantitative data on its efficacy, outlines key experimental protocols for its evaluation, and provides visual representations of the relevant biological pathways and experimental workflows.

Mechanism of Action

PK4C9 functions by directly binding to a specific RNA secondary structure within the SMN2 pre-mRNA. This structure, known as Terminal Stem-Loop 2 (TSL2), is located at the 5' splice site of exon 7 and acts as a splicing silencer.[1][2] The binding of PK4C9 to the pentaloop conformation of TSL2 induces a conformational change, promoting a shift to a triloop structure.[1][2] This altered conformation improves the accessibility of the 5' splice site to the splicing machinery, thereby enhancing the inclusion of exon 7 into the mature mRNA transcript.[1] This mechanism ultimately leads to an increased production of full-length, functional SMN protein.

Signaling Pathway Diagram

Caption: Mechanism of PK4C9 action on SMN2 pre-mRNA splicing.

Quantitative Data

The efficacy of PK4C9 as an SMN2 splicing modifier has been quantified through various in vitro assays. The following tables summarize the key quantitative findings.

| Parameter | Value | Assay | Cell Line |

| EC50 | ~25 µM | SMN2 Exon 7 Inclusion | GM03813C (SMA Type I Fibroblasts) |

| EC50 | 16 µM | TO-PRO-1 Binding Assay | - |

Table 1: Potency of PK4C9.

| Treatment | Fold Change in Full-Length SMN Protein | Cell Line |

| PK4C9 (40 µM, 48h) | 1.5-fold increase (compared to DMSO) | GM03813C (SMA Type I Fibroblasts) |

Table 2: Effect of PK4C9 on SMN Protein Levels.

| Treatment | Metric | Value | Cell Line |

| PK4C9 (40 µM, 24h) | % Exon 7 Inclusion | Up to 72% (43% increase vs. DMSO) | GM03813C (SMA Type I Fibroblasts) |

| PK4C9 (10-40 µM, 24h) | Fold Change in E7-excluding isoforms | Up to 5.2-fold decrease | GM03813C (SMA Type I Fibroblasts) |

| PK4C9 (10-40 µM, 24h) | Fold Change in E7-including isoforms | Up to 3-fold increase | GM03813C (SMA Type I Fibroblasts) |

Table 3: Effect of PK4C9 on SMN2 Splicing Isoforms.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections provide representative protocols for the key experiments used to characterize PK4C9.

Experimental Workflow Diagram

Caption: A generalized experimental workflow for the identification and characterization of SMN2 splicing modifiers like PK4C9.

Cell Culture

-

Cell Line: Human SMA type I patient-derived fibroblasts (e.g., GM03813C).

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-glutamine.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

Treatment: For experiments, cells are seeded and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing PK4C9 at the desired concentration (e.g., 40 µM) or DMSO as a vehicle control. Cells are then incubated for the specified duration (e.g., 24 or 48 hours).

RNA Isolation and RT-PCR for Splicing Analysis

-

RNA Extraction: Total RNA is isolated from treated and control cells using a commercially available RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. RNA concentration and purity are determined using a spectrophotometer.

-

Reverse Transcription (RT): 1 µg of total RNA is reverse transcribed into cDNA using a high-capacity cDNA reverse transcription kit with random primers.

-

Semi-Quantitative PCR:

-

Primers: Primers flanking exon 7 of the SMN2 gene are used to amplify both the full-length (exon 7 included) and the truncated (exon 7 excluded) transcripts.

-

PCR Reaction: A typical PCR reaction mixture includes cDNA template, forward and reverse primers, dNTPs, PCR buffer, and a Taq DNA polymerase.

-

Thermocycling Conditions:

-

Initial denaturation: 95°C for 5 minutes.

-

30 cycles of:

-

Denaturation: 95°C for 30 seconds.

-

Annealing: 58°C for 30 seconds.

-

Extension: 72°C for 30 seconds.

-

-

Final extension: 72°C for 7 minutes.

-

-

-

Analysis: PCR products are resolved on a 2% agarose (B213101) gel stained with a fluorescent dye (e.g., ethidium (B1194527) bromide). The intensity of the bands corresponding to the full-length and ∆7 isoforms is quantified using densitometry software (e.g., ImageJ). The percentage of exon 7 inclusion is calculated as: (Intensity of full-length band) / (Intensity of full-length band + Intensity of ∆7 band) * 100.

Western Blot for SMN Protein Quantification

-

Protein Extraction: Cells are washed with ice-cold PBS and lysed in RIPA buffer containing a protease inhibitor cocktail. The lysate is centrifuged to pellet cell debris, and the supernatant containing the total protein is collected.

-

Protein Quantification: The total protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated on a 12% SDS-polyacrylamide gel and then transferred to a PVDF membrane.

-

Immunoblotting:

-

The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

-

The membrane is incubated overnight at 4°C with a primary antibody against SMN protein (e.g., mouse anti-SMN, 1:5000 dilution).

-

The membrane is washed three times with TBST and then incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP, 1:10000 dilution).

-

A loading control, such as β-actin or GAPDH, is also probed on the same membrane to normalize for protein loading.

-

-

Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged. The band intensities are quantified using densitometry software, and the SMN protein levels are normalized to the loading control.

NMR Spectroscopy for RNA-Ligand Interaction

-

RNA Preparation: The TSL2 RNA sequence is synthesized and purified. For NMR studies, isotopic labeling (e.g., ¹³C, ¹⁵N) may be incorporated.

-

Sample Preparation: The RNA is dissolved in an NMR buffer (e.g., 10 mM sodium phosphate, pH 6.5, 50 mM NaCl in 90% H₂O/10% D₂O).

-

NMR Titration: A series of 1D or 2D NMR spectra (e.g., ¹H-¹⁵N HSQC) are acquired on the RNA sample. Aliquots of a concentrated stock solution of PK4C9 are then titrated into the RNA sample, and a spectrum is recorded after each addition.

-

Data Analysis: Changes in the chemical shifts of the RNA resonances upon the addition of PK4C9 are monitored. These chemical shift perturbations (CSPs) are used to identify the binding site of the small molecule on the RNA and to determine the dissociation constant (Kd) of the interaction.

Molecular Modeling

-

Structure Preparation: The 3D structure of the TSL2 RNA is modeled or obtained from experimental data. The 3D structure of PK4C9 is generated and energy-minimized.

-

Molecular Docking: Docking simulations are performed to predict the binding pose of PK4C9 to the TSL2 RNA. Software such as AutoDock or Glide can be used for this purpose.

-

Molecular Dynamics (MD) Simulations: The predicted RNA-ligand complex is subjected to MD simulations to assess its stability and to study the conformational changes induced by ligand binding. Software packages like AMBER or GROMACS are commonly used, with appropriate force fields for RNA and the small molecule.

-

Analysis: The trajectories from the MD simulations are analyzed to understand the key interactions between PK4C9 and TSL2 and to visualize the conformational shift from the pentaloop to the triloop structure.

Conclusion

PK4C9 is a promising small-molecule SMN2 splicing modifier that operates through a novel mechanism of targeting a specific RNA structure. The quantitative data demonstrate its ability to significantly increase the inclusion of exon 7 and the production of full-length SMN protein in SMA patient-derived cells. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate PK4C9 and to discover and characterize other RNA-targeting therapeutics for SMA and other splicing-mediated diseases. The continued exploration of compounds like PK4C9 holds significant potential for the development of new oral therapies for Spinal Muscular Atrophy.

References

Homocarbonyltopsentin: A Novel Small Molecule Modulator of SMN2 Splicing for Spinal Muscular Atrophy Research

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Spinal Muscular Atrophy (SMA) is a devastating neurodegenerative disease characterized by the loss of motor neurons due to insufficient levels of the Survival Motor Neuron (SMN) protein.[1][2] The primary cause of SMA is the deletion or mutation of the SMN1 gene.[1] A paralogous gene, SMN2, is retained in all patients; however, due to a single nucleotide polymorphism, it predominantly produces a truncated, non-functional SMN protein through the exclusion of exon 7 during pre-mRNA splicing.[1][3] Consequently, strategies to increase the inclusion of exon 7 in SMN2 transcripts represent a promising therapeutic avenue.[4][5] This document provides a comprehensive technical overview of Homocarbonyltopsentin (also known as PK4C9), a small molecule that has demonstrated the ability to modulate SMN2 splicing and increase full-length SMN protein levels.[1][4][6] We will delve into its mechanism of action, present key quantitative data from preclinical studies, and provide detailed experimental methodologies to aid in the replication and further investigation of its therapeutic potential.

Introduction to this compound

This compound is a small-molecule compound identified through in vitro screening as a binder to the TSL2 RNA structure, a stem-loop motif within the SMN2 pre-mRNA that influences the splicing of exon 7.[1][4] Its chemical structure is part of the bis-indole alkaloid family, similar to other marine-derived natural products. While the specific synthesis of this compound is not detailed in the primary research literature, related compounds are often synthesized through multi-step organic chemistry routes.

Mechanism of Action in SMN2 Splicing Modulation

This compound exerts its function by directly interacting with the SMN2 pre-mRNA. The core of its mechanism revolves around inducing a conformational change in the TSL2 RNA structure.

-

Binding to TSL2: this compound specifically binds to the pentaloop conformation of the TSL2 stem-loop structure, which is located near the 5' splice site of exon 7.[1][4]

-

Conformational Shift: This binding event promotes a shift from the native pentaloop conformation to a triloop conformation.[1][4]

-

Enhanced Splicing Inclusion: The induced triloop conformation is more favorable for the inclusion of exon 7 during the splicing process.[1][4] This leads to an increased production of full-length SMN2 mRNA.

-

Increased Full-Length SMN Protein: The translated product of the full-length SMN2 mRNA is a functional SMN protein, thereby addressing the molecular deficiency in SMA.[1]

Quantitative Data on Efficacy

The following tables summarize the key quantitative findings from in vitro studies on this compound.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell Line | Reference |

| EC50 for SMN2 Exon 7 Splicing | 16 µM | Not Specified | [6] |

| Maximum Exon 7 Inclusion | 91% (25% increase over DMSO) | Not Specified | [6] |

Table 2: Effect of this compound (40 µM) on SMN2 Isoforms and Protein Expression in SMA Patient Fibroblasts (GM03813C)

| Outcome | Fold Change/Increase | Treatment Duration | Reference |

| Decrease in E7-excluding SMN2 isoforms | Up to 5.2-fold | 24 hours | [6] |

| Increase in E7-including SMN2 isoforms | Up to 3-fold | 24 hours | [6] |

| Increase in SMN Protein Expression | 1.5-fold | 48 hours | [1][6] |

Experimental Protocols

While detailed, step-by-step protocols are proprietary to the research institutions, the following methodologies are based on the published literature and standard molecular biology techniques.

Cell Culture

-

Cell Lines: SMA patient-derived fibroblasts (e.g., GM03813C) and phenotypically unaffected parental carrier fibroblasts (e.g., GM03814B) are commonly used.

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

Compound Treatment

-

Preparation: this compound (PK4C9) is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.

-

Treatment: Cells are seeded in appropriate culture vessels (e.g., 6-well plates). After reaching a desired confluency (e.g., 70-80%), the culture medium is replaced with fresh medium containing this compound at the desired concentration (e.g., 10-40 µM). A vehicle control (DMSO) is run in parallel. The treatment duration can vary (e.g., 24 or 48 hours).

RNA Isolation and RT-PCR for Splicing Analysis

-

RNA Extraction: Total RNA is isolated from treated and control cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

-

Reverse Transcription (RT): First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme (e.g., SuperScript III, Invitrogen) and random primers or oligo(dT) primers.

-

Polymerase Chain Reaction (PCR): The relative abundance of SMN2 transcripts with and without exon 7 is determined by PCR using primers that flank exon 7. The PCR products are then resolved by agarose (B213101) gel electrophoresis and visualized. Quantitative real-time PCR (qRT-PCR) can be used for more precise quantification.

Western Blot for SMN Protein Quantification

-

Protein Extraction: Cells are lysed in RIPA buffer containing a protease inhibitor cocktail. The total protein concentration is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the SMN protein. A loading control antibody (e.g., anti-GAPDH or anti-tubulin) is used to ensure equal protein loading. The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis is performed to quantify the relative SMN protein levels.

References

- 1. Targeting RNA structure in SMN2 reverses spinal muscular atrophy molecular phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small Molecules in Development for the Treatment of Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanistic studies of a small-molecule modulator of SMN2 splicing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bioexcel.eu [bioexcel.eu]

- 5. Motor neuron disease. SMN2 splicing modifiers improve motor function and longevity in mice with spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

In-Depth Technical Guide: Biological Activity of Homocarbonyltopsentin on Motor Neurons

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of December 2025, publicly available scientific literature does not contain specific studies on the biological activity of Homocarbonyltopsentin on motor neurons. The information presented herein is based on the known activities of related topsentin (B55745) compounds and general principles of neuroprotection to provide a hypothetical framework for potential research. All experimental protocols and data are illustrative and should be adapted based on empirical findings.

Introduction

Motor neuron diseases, such as Amyotrophic Lateral Sclerosis (ALS), are characterized by the progressive degeneration of motor neurons, leading to muscle weakness, paralysis, and eventual fatality. The development of neuroprotective agents that can slow or halt this degenerative process is a critical unmet medical need.[1][2] this compound, a synthetic analogue of the marine natural product topsentin, belongs to a class of compounds known for a range of biological activities, including anti-inflammatory and anti-cancer effects. While the direct effects of this compound on motor neurons have not been documented, this guide outlines a potential research and development pathway to investigate its neuroprotective properties.

This document provides a technical framework for assessing the biological activity of this compound on motor neurons, including hypothetical data, detailed experimental protocols, and conceptual signaling pathways.

Hypothetical Quantitative Data

To systematically evaluate the potential neuroprotective effects of this compound, a series of in vitro assays would be necessary. The following table summarizes hypothetical quantitative data from such experiments, providing a benchmark for efficacy and toxicity.

| Parameter | Cell Model | Condition | This compound Concentration | Result |

| EC₅₀ (Neuroprotection) | NSC-34 | Glutamate-induced excitotoxicity | 1 µM - 100 µM | 15.2 µM |

| IC₅₀ (Cytotoxicity) | Primary Spinal Motor Neurons | Normoxia | 1 µM - 200 µM | > 200 µM |

| Motor Neuron Survival (%) | iPSC-derived Motor Neurons | Oxidative Stress (H₂O₂) | 25 µM | 78.5% ± 4.2% |

| Caspase-3 Activity (% of control) | NSC-34 | Staurosporine-induced apoptosis | 25 µM | 45.3% ± 3.1% |

| Reactive Oxygen Species (ROS) Level | Primary Spinal Motor Neurons | Rotenone-induced stress | 25 µM | 62.1% ± 5.5% |

Table 1: Hypothetical quantitative data for the biological activity of this compound on motor neuron models.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. The following are standard protocols that could be adapted to study this compound.

Cell Culture

-

NSC-34 Motor Neuron-like Cells: NSC-34 cells, a hybridoma of mouse neuroblastoma and spinal cord cells, are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂. For differentiation, the FBS concentration is reduced to 1% for 48-72 hours.

-

Primary Spinal Motor Neurons: Spinal cords are dissected from E13.5 mouse embryos. Motor neurons are isolated by density gradient centrifugation and cultured on poly-L-ornithine/laminin-coated plates in Neurobasal medium supplemented with B27, L-glutamine, and neurotrophic factors (BDNF, GDNF, CNTF).

-

iPSC-derived Motor Neurons: Human induced pluripotent stem cells (iPSCs) are differentiated into motor neurons using established protocols involving dual-SMAD inhibition followed by treatment with retinoic acid, smoothened agonist (SAG), and neurotrophic factors.

Neuroprotection Assays

-

Glutamate-Induced Excitotoxicity: Differentiated NSC-34 cells are pre-treated with varying concentrations of this compound for 2 hours, followed by co-incubation with 5 mM glutamate (B1630785) for 24 hours. Cell viability is assessed using the MTT assay.

-

Oxidative Stress Assay: Primary or iPSC-derived motor neurons are treated with this compound for 2 hours before exposure to 100 µM hydrogen peroxide (H₂O₂) for 6 hours. Motor neuron survival is quantified by immunocytochemistry for motor neuron-specific markers (e.g., Islet-1, ChAT) and automated cell counting.

Apoptosis and ROS Measurement

-

Caspase-3 Activity: Apoptosis is induced in NSC-34 cells using 1 µM staurosporine. After co-treatment with this compound, caspase-3 activity is measured using a fluorometric substrate assay.

-

Reactive Oxygen Species (ROS) Detection: Intracellular ROS levels are measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA). Cells are loaded with DCFDA and treated with an ROS inducer (e.g., rotenone) in the presence or absence of this compound. Fluorescence is quantified using a plate reader or flow cytometry.

Visualizations: Signaling Pathways and Workflows

Diagrams are essential for visualizing complex biological processes and experimental designs. The following are conceptual representations created using the DOT language.

Hypothetical Neuroprotective Signaling Pathway

Caption: Hypothetical mechanism of this compound in motor neurons.

Experimental Workflow for Neuroprotection Screening

Caption: Workflow for assessing neuroprotective effects of the compound.

Conclusion and Future Directions

While direct evidence is currently lacking, the chemical scaffold of this compound suggests it may possess neuroprotective properties relevant to motor neuron diseases. The experimental framework outlined in this guide provides a comprehensive approach to systematically investigate this potential. Future research should focus on validating these hypothetical activities using robust in vitro models, followed by in vivo studies in animal models of motor neuron disease to assess efficacy and safety. Elucidating the precise molecular targets and signaling pathways will be crucial for the potential development of this compound as a therapeutic agent.

References

Harnessing the TREM2/TYROBP Signaling Axis: A Technical Guide to Small Molecule Therapeutic Development

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Triggering Receptor Expressed on Myeloid Cells 2 (TREM2) and its signaling partner, TYRO protein tyrosine kinase-binding protein (TYROBP), also known as DAP12, constitute a critical signaling hub in myeloid cells, particularly microglia in the central nervous system. Dysregulation of the TREM2/TYROBP pathway is strongly implicated in the pathogenesis of neurodegenerative disorders, most notably Alzheimer's disease (AD), making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the TREM2/TYROBP signaling axis, its role in disease, and the current landscape of small molecule drug discovery aimed at modulating its activity. We present key quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways and experimental workflows to support researchers in this burgeoning field.

The TREM2/TYROBP Signaling Pathway: A Central Regulator of Microglial Function

TREM2 is a type I transmembrane protein that forms a receptor complex with TYROBP, a transmembrane adaptor protein.[1][2][3] TYROBP contains an immunoreceptor tyrosine-based activation motif (ITAM) in its cytoplasmic domain, which is essential for signal transduction.[4][5]

Upon ligand binding to the extracellular domain of TREM2, the receptor complex undergoes a conformational change, leading to the phosphorylation of tyrosine residues within TYROBP's ITAM by Src family kinases.[5][6] This phosphorylation event creates docking sites for the spleen tyrosine kinase (Syk).[7][8] The recruitment and activation of Syk initiate a cascade of downstream signaling events, including the activation of phosphatidylinositol 3-kinase (PI3K), phospholipase Cγ (PLCγ), and other effector molecules.[5][8][9] This signaling cascade ultimately modulates key microglial functions such as phagocytosis, survival, proliferation, and inflammatory responses.[2][10][11]

Role in Disease: A Focus on Alzheimer's Disease

Genetic studies have identified rare variants in the TREM2 gene that significantly increase the risk of developing late-onset Alzheimer's disease.[10] The R47H variant, for instance, confers a risk comparable to that of the APOE4 allele.[10] These mutations often impair the ability of TREM2 to bind its ligands, such as apolipoprotein E (APOE) and amyloid-beta (Aβ) oligomers, leading to a dysfunctional microglial response.[10]

In the context of AD, TREM2/TYROBP signaling is crucial for the transition of homeostatic microglia to a disease-associated microglia (DAM) phenotype.[12][13] This transition is characterized by enhanced phagocytic activity towards Aβ plaques and apoptotic neurons.[5] Deficient TREM2 signaling can impair the microglial response to amyloid pathology, leading to increased plaque deposition and neurodegeneration.[14][15] Interestingly, evidence also suggests a TREM2-independent role for TYROBP in modulating APOE expression and microglial activation.[4][14][16]

Small Molecule Therapeutic Strategies

The development of small molecules to modulate the TREM2/TYROBP pathway is an active area of research. The primary goal is to enhance the protective functions of microglia by agonizing TREM2 signaling.

High-Throughput Screening for TREM2 Modulators

Several high-throughput screening (HTS) campaigns have been initiated to identify small molecules that bind to and modulate TREM2.

| Assay Type | Library Size | Hit Identification | Reference |

| Protein Thermal Shift (PTS) | 45,000 compounds | Multiple hits identified that dose-dependently stabilized TREM2. | [10] |

| Temperature-Related Intensity Change (TRIC) | 3,200 fragments | Identified three promising fragments (2M06, 6B10, 7G19) with low to medium micromolar binding affinities. | [17][18] |

| Bacterial Two-Hybrid (B2H) | 315 FDA-approved drugs | Identified varenicline (B1221332) as a potential transmembrane agonist of the TREM2-TYROBP interaction. | [19] |

| DNA-Encoded Library (DEL) Screening | 4.2 billion compounds | Identified hit compound 4a as a direct TREM2 binder. | [11] |

| AI-Assisted Virtual Screening | >5 million compounds | Identified a novel hit, T2K-014, with modest affinity. | [20] |

Lead Optimization and Characterization

Following initial hit identification, promising compounds undergo further characterization and optimization.

| Compound | Type | Binding Affinity (KD) | Functional Effect | Reference |

| 6B10-9 | Fragment-derived lead | 68.3 µM | Increased phosphorylation of SYK and DAP12; enhanced microglial phagocytosis. | [18] |

| Varenicline | FDA-approved drug | Not reported | Considered a transmembrane agonist of the TREM2-TYROBP interaction. | [19] |

| 4i | Optimized DEL hit | Not reported | Maintained TREM2 engagement with improved selectivity over TREM1. | [11] |

| EN020 | Virtual screening hit | 14.2 µM (MST), 35.9 µM (SPR) | Enhanced microglial phagocytosis. | [21] |

| T2M-010 | Optimized virtual screening hit | Potent binder (Kd not specified) | Induced SYK phosphorylation and promoted microglial phagocytosis. | [20] |

| VG-3927 | Small molecule agonist | Not reported | Effects on TREM2-dependent phosphorylation of SYK and DAP12. | [18][22] |

Experimental Protocols

Detailed methodologies are crucial for the successful identification and validation of small molecule modulators of the TREM2/TYROBP pathway.

High-Throughput Screening Workflow

Key Experimental Methodologies

-

Protein Thermal Shift (PTS) Assay : This assay measures the thermal stability of a target protein in the presence of a ligand.[10]

-

Purified TREM2 protein is mixed with a fluorescent dye that binds to hydrophobic regions of unfolded proteins.

-

The protein-dye mixture is aliquoted into a multi-well plate with test compounds.

-

The plate is subjected to a gradual temperature increase.

-

As the protein unfolds, the dye fluoresces, and the melting temperature (Tm) is determined.

-

A shift in Tm in the presence of a compound indicates direct binding.

-

-

Temperature-Related Intensity Change (TRIC)-Based HTS : TRIC measures changes in fluorescence intensity that are dependent on temperature, which can be affected by binding events.[17][18]

-

Fluorescently labeled TREM2 is incubated with fragment compounds in a multi-well format.

-

A localized temperature change is induced by an infrared laser.

-

The change in fluorescence intensity is measured.

-

Binding of a fragment to TREM2 alters the TRIC signal, allowing for the identification of binders and determination of binding affinities.

-

-

Bacterial Two-Hybrid (B2H) System : This system is used to screen for modulators of protein-protein interactions, in this case, the transmembrane interaction between TREM2 and TYROBP.[19]

-

The transmembrane domain of human TREM2 is fused to one fragment of an adenylate cyclase (e.g., T18), and the corresponding domain of TYROBP is fused to the other fragment (e.g., T25).

-

These constructs are co-expressed in a reporter bacterial strain that has a lacZ gene under the control of a cAMP-dependent promoter.

-

Interaction between TREM2 and TYROBP brings the two adenylate cyclase fragments together, leading to cAMP production and subsequent β-galactosidase expression, which can be quantified.

-

The screen is performed in the presence of test compounds to identify those that either enhance (agonists) or disrupt (antagonists) the interaction.

-

-

Cell-Based Phosphorylation Assays : These assays measure the phosphorylation of downstream signaling molecules, such as Syk and TYROBP (DAP12), as a functional readout of TREM2 activation.[18][19]

-

A suitable cell line (e.g., HEK cells or HMC3 human microglial cells) is engineered to express TREM2 and TYROBP.

-

Cells are treated with test compounds for a defined period.

-

Cell lysates are prepared, and the levels of phosphorylated Syk (pSyk) and total Syk, or phosphorylated TYROBP and total TYROBP, are measured using techniques such as Western blotting or AlphaLISA.

-

An increase in the ratio of phosphorylated protein to total protein indicates agonistic activity of the compound.

-

-

Microglial Phagocytosis Assay : This assay assesses the ability of compounds to modulate the phagocytic activity of microglia.[18]

-

Human microglial cells (e.g., HMC3) overexpressing TREM2 are used.

-

The cells are incubated with fluorescently labeled substrates, such as Aβ oligomers or apoptotic neuron-derived debris.

-

Test compounds are added to the culture medium.

-

After an incubation period, the amount of engulfed fluorescent material is quantified using methods like flow cytometry or high-content imaging.

-

An increase in phagocytosis in the presence of a compound suggests it enhances TREM2-mediated microglial function.

-

Future Directions and Conclusion

The TREM2/TYROBP signaling pathway represents a highly promising target for the development of novel therapeutics for Alzheimer's disease and other neurodegenerative disorders. The identification of small molecule agonists that can cross the blood-brain barrier and enhance the beneficial functions of microglia is a key objective. The methodologies and data presented in this guide provide a solid foundation for researchers to advance the discovery and development of such molecules. Continued efforts in HTS, structure-based drug design, and the use of sophisticated cellular and in vivo models will be critical to translating the therapeutic potential of targeting the TREM2/TYROBP axis into clinical reality.

References

- 1. TYROBP Gene: Functions, Signaling, and Clinical Significance [learn.mapmygenome.in]

- 2. TREM2 gene: MedlinePlus Genetics [medlineplus.gov]

- 3. TYROBP gene: MedlinePlus Genetics [medlineplus.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. rupress.org [rupress.org]

- 7. researchgate.net [researchgate.net]

- 8. TREM2 in Neurodegenerative Diseases: Mechanisms and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 9. TREM2 with TYROBP interactions and pubmeds [onco.io]

- 10. High Throughput Screen to Discover Modulators of TREM2 Activity - Michael Jackson [grantome.com]

- 11. biorxiv.org [biorxiv.org]

- 12. researchgate.net [researchgate.net]

- 13. Microglial TYROBP/DAP12 in Alzheimer's disease: Transduction of physiological and pathological signals across TREM2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Reactive or transgenic increase in microglial TYROBP reveals a TREM2‐independent TYROBP–APOE link in wild‐type and Alzheimer's‐related mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. TREM2 Acts Downstream of CD33 in Modulating Microglial Pathology in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Reactive or transgenic increase in microglial TYROBP reveals a TREM2-independent TYROBP-APOE link in wild-type and Alzheimer's-related mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. biorxiv.org [biorxiv.org]

- 18. biorxiv.org [biorxiv.org]

- 19. biorxiv.org [biorxiv.org]

- 20. biorxiv.org [biorxiv.org]

- 21. Structure-Based Virtual Screening Identifies TREM2-Targeted Small Molecules that Enhance Microglial Phagocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Drug screening targeting TREM2-TYROBP transmembrane binding - PMC [pmc.ncbi.nlm.nih.gov]

Initial Efficacy of Homocarbonyltopsentin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the initial preclinical studies on the efficacy of Homocarbonyltopsentin, a novel small molecule investigated for its potential therapeutic applications. This document outlines the quantitative outcomes of these early studies, details the experimental methodologies employed, and visualizes the compound's mechanism of action.

Core Efficacy Data

Initial investigations into this compound (also known as PK4C9) have focused on its ability to modulate the splicing of the Survival Motor Neuron 2 (SMN2) pre-mRNA, a key target in spinal muscular atrophy (SMA) therapeutics. The compound has demonstrated a significant capacity to increase the inclusion of exon 7 in SMN2 transcripts, leading to the production of functional SMN protein.[1]

The quantitative data from these foundational studies are summarized below for comparative analysis.

| Parameter | Value | Cell Line | Reference |

| EC50 for SMN2 Exon 7 Splicing | 16 µM | Not specified | [1] |

| Fold-decrease in E7-excluding SMN2 isoforms | Up to 5.2-fold | GM03813C | [1] |

| Fold-increase in E7-including SMN2 isoforms | Up to 3-fold | GM03813C | [1] |

| Fold-increase in SMN protein expression | 1.5-fold | GM03813C | [1] |

Mechanism of Action: Direct RNA Modulation

This compound's primary mechanism of action does not involve a classical signaling pathway. Instead, it directly interacts with a specific RNA structure within the SMN2 pre-mRNA. The compound binds to the terminal stem-loop 2 (TSL2) structure, which is located near the 5' splice site of exon 7. This binding event induces a conformational change in TSL2, shifting it from a pentaloop to a triloop conformation. This altered structure is believed to enhance the accessibility of the splice site to the splicing machinery, thereby promoting the inclusion of exon 7 into the mature mRNA transcript and increasing the production of full-length, functional SMN protein.

Experimental Protocols

The following sections detail the methodologies employed in the initial efficacy studies of this compound.

Cell Culture and Treatment

-

Cell Line: Human fibroblast cell line GM03813C, derived from an SMA patient, was utilized for the in vitro experiments.

-

Culture Conditions: Cells were maintained in standard cell culture medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Preparation: A stock solution of this compound was prepared in dimethyl sulfoxide (B87167) (DMSO). For cell treatment, the stock solution was diluted in the culture medium to final concentrations ranging from 10 to 40 µM.

-

Treatment Protocol: GM03813C cells were seeded in appropriate culture vessels and allowed to adhere. The culture medium was then replaced with a medium containing the specified concentrations of this compound or DMSO as a vehicle control. The cells were incubated for 24 to 48 hours before harvesting for analysis.

Analysis of SMN2 Splicing (RT-PCR)

-

RNA Extraction: Total RNA was isolated from treated and control cells using a standard RNA extraction kit according to the manufacturer's instructions.

-

Reverse Transcription (RT): First-strand cDNA was synthesized from the total RNA using a reverse transcriptase enzyme and random primers.

-

Polymerase Chain Reaction (PCR): The relative abundance of SMN2 transcripts with and without exon 7 was determined by semi-quantitative or quantitative PCR.

-

Primers: Specific primers flanking exon 7 of the SMN2 gene were used for amplification.

-

Cycling Conditions: Standard PCR cycling conditions were employed, typically involving an initial denaturation step, followed by 25-35 cycles of denaturation, annealing, and extension, and a final extension step.

-

Analysis: The PCR products were resolved by agarose (B213101) gel electrophoresis and visualized. The intensity of the bands corresponding to the exon 7-included and exon 7-excluded transcripts was quantified to determine the relative splicing efficiency.

-

Analysis of SMN Protein Expression (Western Blot)

-

Protein Extraction: Whole-cell lysates were prepared from treated and control cells using a lysis buffer containing protease inhibitors.

-

Protein Quantification: The total protein concentration in the lysates was determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene fluoride (B91410) (PVDF) membrane.

-

Immunoblotting:

-

The membrane was blocked to prevent non-specific antibody binding.

-

The membrane was incubated with a primary antibody specific for the SMN protein.

-

After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. The band intensity was quantified and normalized to a loading control (e.g., β-actin or GAPDH) to determine the relative levels of SMN protein.

Experimental Workflow

The logical flow of the initial efficacy studies on this compound is depicted in the following diagram.

References

Unveiling the Structure-Activity Relationship of Homocarbonyltopsentin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homocarbonyltopsentin, a marine natural product derivative, has emerged as a significant small molecule of interest in the field of RNA-targeted therapeutics. This technical guide provides a comprehensive overview of the current understanding of the structure-activity relationship (SAR) of this compound, with a primary focus on its role as a modulator of Survival of Motor Neuron 2 (SMN2) pre-mRNA splicing. While extensive SAR studies on a broad range of this compound analogs are not yet publicly available, this document synthesizes the existing data on its biological activity, mechanism of action, and the broader context of small molecule-mediated splicing modulation. This guide is intended to serve as a foundational resource for researchers engaged in the development of novel therapeutics for spinal muscular atrophy (SMA) and other diseases amenable to RNA-based interventions.

Introduction: The Therapeutic Potential of SMN2 Splicing Modulation

Spinal muscular atrophy (SMA) is a devastating neurodegenerative disease characterized by the loss of motor neurons, leading to progressive muscle weakness and atrophy. The primary cause of SMA is the functional loss of the SMN1 gene. A paralogous gene, SMN2, exists in humans; however, a single nucleotide transition (C-to-T) in exon 7 results in its predominant exclusion from the final mRNA transcript. This leads to the production of a truncated, unstable, and non-functional SMN protein. The correction of SMN2 splicing to promote the inclusion of exon 7 is a clinically validated therapeutic strategy for SMA. Small molecules that can modulate this splicing event represent a promising class of oral therapeutics for this debilitating disease.

This compound: A TSL2 RNA-Binding Splicing Modifier

This compound has been identified as a small molecule that can effectively modulate the splicing of SMN2 pre-mRNA to increase the inclusion of exon 7.[1] It exerts its biological activity by directly binding to a specific RNA structure within the SMN2 pre-mRNA.

Mechanism of Action: Targeting the Terminal Stem-Loop 2 (TSL2)

The key to this compound's activity lies in its ability to bind to the Terminal Stem-Loop 2 (TSL2), an RNA structure that overlaps with the 5' splice site of exon 7.[1] High-resolution NMR studies combined with molecular modeling have revealed that this compound binds to the pentaloop conformations of TSL2.[1] This binding event promotes a conformational shift in the RNA structure to a triloop conformation, which is more permissive for the splicing machinery to recognize and include exon 7 in the mature mRNA.[1]

Quantitative Biological Data

While a comprehensive SAR table with numerous analogs is not available in the public domain, the key quantitative data for this compound are summarized below.

| Compound | Target | Assay | Activity (EC50) | Cell Line | Reference |

| This compound | TSL2 RNA of SMN2 pre-mRNA | SMN2 Exon 7 Splicing Assay | 16 µM | - | [1] |

Table 1: Biological Activity of this compound

In cellular assays, treatment of SMA patient-derived fibroblasts with this compound has been shown to increase the levels of full-length SMN protein, rescuing downstream molecular alterations.[1]

Experimental Protocols

The following outlines the general methodologies that would be employed to evaluate the structure-activity relationship of this compound and its analogs.

Synthesis of this compound Analogs

A medicinal chemistry campaign would involve the systematic modification of the this compound scaffold. Key areas for modification would include:

-

The indole (B1671886) moieties: Substitution on the indole rings to explore the effects of electron-donating and electron-withdrawing groups.

-

The carbonyl linker: Altering the length and flexibility of the linker connecting the two indole-containing fragments.

-

The core scaffold: Investigating alternative heterocyclic cores to replace the central carbonyl group.

In Vitro Splicing Assays

-

Cell-Based Reporter Assays: A common method involves the use of a minigene reporter system. A plasmid containing the SMN2 gene fragment encompassing exon 7 and its flanking intronic regions is transfected into a suitable cell line (e.g., HEK293). The reporter is engineered to produce a quantifiable signal (e.g., luciferase, GFP) that is dependent on the inclusion of exon 7. The synthesized analogs are then screened for their ability to increase the reporter signal.

-

RT-PCR Analysis: To confirm the results from reporter assays, total RNA is extracted from cells treated with the compounds. Reverse transcription polymerase chain reaction (RT-PCR) is then performed using primers that flank exon 7. The ratio of exon 7-included to exon 7-skipped transcripts is quantified by gel electrophoresis or quantitative PCR (qPCR).

Biophysical Binding Assays

To determine the direct interaction between this compound analogs and the TSL2 RNA, biophysical techniques can be employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Titration of the compound into a solution of ¹⁵N-labeled TSL2 RNA allows for the monitoring of chemical shift perturbations, providing information on the binding site and affinity.

-

Surface Plasmon Resonance (SPR): Immobilized TSL2 RNA on a sensor chip is exposed to a flow of the compound at various concentrations. The binding kinetics and affinity (KD) can be determined by measuring the change in the refractive index at the sensor surface.

-

Isothermal Titration Calorimetry (ITC): This technique directly measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), enthalpy (ΔH), and entropy (ΔS).

SMN Protein Quantification

-

Western Blotting: SMA patient-derived fibroblasts or other relevant cell models are treated with the compounds. Cell lysates are then subjected to SDS-PAGE, and the levels of full-length SMN protein are detected and quantified using an SMN-specific antibody.

Structure-Activity Relationship: Key Considerations and Future Directions

Although a detailed public SAR for this compound is lacking, insights can be drawn from the broader field of small molecule splicing modifiers. The development of other successful SMN2 splicing modulators, such as risdiplam (B610492) and branaplam, has highlighted several key principles:

-

Specificity is paramount: The ability to selectively target the SMN2 pre-mRNA without affecting global splicing is crucial for a favorable safety profile.

-

Scaffold hopping can yield novel chemotypes: Exploring diverse chemical scaffolds is essential for identifying compounds with improved potency, selectivity, and pharmacokinetic properties.

-

RNA structure as a druggable target: The success of this compound validates the approach of targeting specific RNA secondary or tertiary structures with small molecules.

Future research on the SAR of this compound should focus on:

-

Systematic analog synthesis and testing: A comprehensive library of analogs needs to be synthesized and evaluated to identify the key pharmacophoric features required for potent and selective activity.

-

Computational modeling: Molecular docking and molecular dynamics simulations can be used to predict the binding modes of analogs to the TSL2 RNA and guide the design of new compounds.

-

Elucidation of off-target effects: A thorough investigation of the potential off-target interactions of this compound and its analogs is necessary to ensure their safety.

Conclusion

This compound represents a promising starting point for the development of novel, orally bioavailable therapeutics for spinal muscular atrophy. Its unique mechanism of action, involving the direct binding and modulation of an RNA regulatory element, opens up new avenues for RNA-targeted drug discovery. While the detailed structure-activity relationship of this compound is yet to be fully elucidated, the foundational knowledge of its biological activity and mechanism of action provides a solid framework for future medicinal chemistry efforts. The systematic exploration of its chemical space holds the potential to yield next-generation SMN2 splicing modifiers with enhanced efficacy and safety profiles, ultimately offering new hope for patients with SMA.

References

Homocarbonyltopsentin: A Novel Modulator of SMN Protein Expression through RNA Structural Targeting

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Spinal Muscular Atrophy (SMA) is a devastating neurodegenerative disease characterized by the loss of motor neurons due to insufficient levels of the Survival Motor Neuron (SMN) protein. While the SMN1 gene is deleted or mutated in SMA patients, a nearly identical gene, SMN2, is retained. However, a single nucleotide difference in SMN2 leads to the predominant exclusion of exon 7 during pre-mRNA splicing, resulting in a truncated and unstable SMNΔ7 protein. Consequently, strategies to enhance the inclusion of exon 7 in SMN2 transcripts are a primary focus of SMA therapeutic development. This document provides a comprehensive technical overview of homocarbonyltopsentin (also known as PK4C9), a small molecule that has been identified as a potent modulator of SMN2 splicing and, consequently, an upregulator of full-length SMN protein expression.[1][2] This guide details the mechanism of action of this compound, presents quantitative data on its efficacy, and provides detailed experimental protocols for its evaluation.

Mechanism of Action: Targeting the TSL2 RNA Structure

This compound represents a novel class of splicing modifiers that do not directly target the core splicing machinery but instead act by binding to a specific RNA secondary structure within the SMN2 pre-mRNA.[1][2] The key target is the terminal stem-loop 2 (TSL2), a hairpin structure that encompasses the 5' splice site of exon 7.[1][2][3]

The prevailing model suggests that the TSL2 structure in its native state is inhibitory to the efficient recognition of the 5' splice site by the U1 small nuclear ribonucleoprotein (snRNP), a critical first step in spliceosome assembly.[3] this compound has been shown to bind to the pentaloop conformations of TSL2.[1][2] This binding event induces a conformational change in the RNA structure, promoting a shift to triloop conformations that are more permissive for U1 snRNP binding and subsequent inclusion of exon 7.[1][2] This mechanism of action validates TSL2 as a druggable target for small-molecule intervention in SMA.[1][2]

Quantitative Data on the Effects of this compound

Studies have demonstrated the dose-dependent efficacy of this compound in modulating SMN2 splicing and increasing SMN protein levels in cellular models of SMA. The key quantitative findings are summarized below.

| Parameter | Cell Line | Value/Effect | Reference |

| EC50 for SMN2 Exon 7 Splicing | Not specified | 16 μM | [3] |

| SMN Protein Expression | GM03813C (Type I SMA fibroblasts) | 1.5-fold increase at 40 μM (48h treatment) | [4] |

| SMN2 Splicing (E7-including isoforms) | GM03813C (Type I SMA fibroblasts) | Up to 3-fold increase (10-40 μM, 24h treatment) | [3] |

| SMN2 Splicing (E7-excluding isoforms) | GM03813C (Type I SMA fibroblasts) | Up to 5.2-fold decrease (10-40 μM, 24h treatment) | [3] |

| Maximum Exon 7 Inclusion | Not specified | Reached 91% (a 25% increase over DMSO-treated cells) | [3] |

Experimental Protocols

The following sections provide detailed methodologies for evaluating the effect of this compound on SMN protein expression and SMN2 splicing.

Cell Culture and this compound Treatment

This protocol is based on standard practices for culturing human fibroblasts, such as the GM03813 cell line derived from a Type I SMA patient.

Materials:

-

Human fibroblast cell line (e.g., GM03813 from Coriell Institute)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (B12071052) solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

This compound (PK4C9)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

T-75 culture flasks

-

6-well or 12-well culture plates

Procedure:

-

Cell Culture: Culture human fibroblasts in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.[5][6]

-

Seeding: When cells reach 80-90% confluency, detach them using Trypsin-EDTA, neutralize with complete medium, and seed them into 6-well or 12-well plates at a density that will allow for 70-80% confluency at the time of harvesting.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 10, 20, 40 μM). Prepare a vehicle control with the same final concentration of DMSO.

-

Treatment: After allowing the cells to adhere overnight, replace the medium with the medium containing the various concentrations of this compound or the DMSO vehicle control.

-

Incubation: Incubate the treated cells for the desired duration (e.g., 24 or 48 hours).

-

Harvesting: After incubation, harvest the cells for either RNA or protein extraction. For RNA, cells can be lysed directly in the plate. For protein, wash the cells with ice-cold PBS and then lyse.

Western Blotting for SMN Protein Quantification

This protocol outlines the semi-quantitative analysis of SMN protein levels.

Materials:

-

RIPA buffer supplemented with protease inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels (e.g., 10-12%)

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody: Mouse anti-SMN (e.g., 1:1,000 dilution)

-

Loading control primary antibody: Mouse anti-β-actin (e.g., 1:10,000 dilution) or anti-α-tubulin

-

HRP-conjugated secondary antibody (anti-mouse)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse the harvested cells in ice-cold RIPA buffer with protease inhibitors.[4] Centrifuge to pellet cell debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[4]

-

Sample Preparation: Normalize the protein concentrations and prepare samples for loading with Laemmli buffer.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[4]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-SMN antibody overnight at 4°C with gentle agitation.[4]

-

Washing: Wash the membrane several times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane again several times with TBST.

-

Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities for SMN and the loading control. Normalize the SMN signal to the loading control to determine the relative fold change in SMN protein expression.

RT-qPCR for SMN2 Splicing Analysis

This protocol allows for the quantification of SMN2 transcripts that either include or exclude exon 7.

Materials:

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green or TaqMan)

-

qPCR instrument

-

Primers specific for full-length SMN2 (including exon 7) and SMN2Δ7 (excluding exon 7). A common strategy is to use a forward primer in exon 6 and reverse primers that span the exon 6-7 junction (for full-length) or the exon 6-8 junction (for Δ7). Alternatively, primers flanking exon 7 can be used, and the products can be resolved by melt curve analysis or gel electrophoresis.

-

Reference gene primers (e.g., GAPDH, ACTB).

Procedure:

-

RNA Extraction: Extract total RNA from the treated and control cells using a commercial RNA extraction kit.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR Reaction Setup: Prepare the qPCR reactions containing cDNA, qPCR master mix, and the specific primers for the target and reference genes.

-

qPCR Run: Perform the qPCR reaction using a standard thermal cycling protocol.

-

Data Analysis: Analyze the amplification data. The relative expression of full-length SMN2 and SMN2Δ7 can be calculated using the ΔΔCt method, normalizing to the reference gene and comparing the treated samples to the vehicle control. This will allow for the determination of the fold change in the inclusion of exon 7.

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for assessing the efficacy of this compound.

Conclusion

This compound is a promising small molecule that effectively increases full-length SMN protein levels by modulating the splicing of SMN2 pre-mRNA. Its unique mechanism of targeting the TSL2 RNA structure opens up new avenues for the development of therapeutics for SMA and other splicing-mediated diseases. The data presented and the protocols detailed in this guide provide a solid foundation for researchers and drug development professionals to further investigate and build upon the potential of this compound and similar compounds.

References

- 1. Structural basis of a small molecule targeting RNA for a specific splicing correction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting RNA structure in SMN2 reverses spinal muscular atrophy molecular phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Modulating role of RNA structure in alternative splicing of a critical exon in the spinal muscular atrophy genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. treat-nmd.org [treat-nmd.org]

- 5. encodeproject.org [encodeproject.org]

- 6. Human fibroblast culturing [protocols.io]

Methodological & Application

Application Notes and Protocols for Homocarbonyltopsentin in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homocarbonyltopsentin is a small molecule compound that has garnered interest in the field of molecular biology and drug discovery, particularly for its role in modifying pre-mRNA splicing. It is identified as a TSL2-binding compound that can influence the splicing of the Survival of Motor Neuron 2 (SMN2) gene, which is a key target in the development of therapeutics for Spinal Muscular Atrophy (SMA). These application notes provide detailed protocols for utilizing this compound in various cell culture experiments to assess its efficacy and cellular effects.

Mechanism of Action

This compound functions by binding to the pentaloop conformation of the TSL2 RNA structure on the SMN2 pre-mRNA. This binding event promotes a conformational shift to a triloop structure, which leads to enhanced inclusion of exon 7 during the splicing process. The inclusion of exon 7 is critical for the production of a full-length, functional Survival Motor Neuron (SMN) protein. In the context of SMA, where the primary SMN1 gene is mutated or absent, enhancing the production of functional SMN protein from the SMN2 gene is a primary therapeutic strategy.

Signaling Pathway Diagram

Caption: Mechanism of this compound on SMN2 splicing.

Quantitative Data Summary

The following table summarizes the known quantitative data for this compound in cell culture.

| Parameter | Cell Line | Value | Reference |

| EC50 (SMN2 Exon 7 Splicing) | - | 16 µM | |

| Effective Concentration | GM03813C (SMA patient fibroblasts) | 10 - 40 µM | |

| Effect on SMN Protein | GM03813C (24h treatment) | Up to 1.5-fold increase |

Experimental Protocols

General Guidelines for this compound Preparation

Stock Solution Preparation:

-

This compound is typically supplied as a solid.

-

To prepare a stock solution, dissolve the compound in a suitable solvent such as Dimethyl Sulfoxide (DMSO). For example, to prepare a 10 mM stock solution, dissolve the appropriate mass of this compound in DMSO.

-

Store the stock solution at -20°C or -80°C for long-term storage. When stored at -20°C, it should be used within one year, and at -80°C, within two years.

Working Solution Preparation:

-

Thaw the stock solution at room temperature.

-

Dilute the stock solution to the desired final concentration in the cell culture medium.

-

It is crucial to include a vehicle control (e.g., DMSO at the same final concentration as the this compound-treated samples) in all experiments to account for any effects of the solvent.

Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is a general method to assess the effect of this compound on cell viability.

Materials:

-

Cells of interest (e.g., GM03813C, HEK293, SH-SY5Y)

-

96-well cell culture plates

-

Complete cell culture medium

-

This compound stock solution (e.g., 10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in a complete culture medium. A suggested concentration range is 1 µM to 100 µM. Include a vehicle control (DMSO).

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Experimental Workflow: Cell Viability Assay

Caption: Workflow for assessing cell viability using the MTT assay.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cells of interest

-

6-well cell culture plates

-

Complete cell culture medium

-

This compound stock solution

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere.

-

Treat cells with the desired concentrations of this compound (e.g., 10 µM, 20 µM, 40 µM) and a vehicle control for a specified time (e.g., 24 or 48 hours).

-

Harvest the cells by trypsinization and collect both adherent and floating cells.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Protocol 3: Anti-Inflammatory Assay (NF-κB Activation)

This protocol assesses the potential anti-inflammatory effects of this compound by measuring its impact on TNF-α-induced NF-κB activation.

Materials:

-

HEK293T cells (or other suitable cell line)

-

24-well cell culture plates

-

Complete cell culture medium

-

This compound stock solution

-

Recombinant human TNF-α

-

NF-κB reporter plasmid (e.g., pNF-κB-Luc)

-

Transfection reagent

-

Luciferase Assay System

Procedure:

-

Seed HEK293T cells in 24-well plates.

-

Transfect the cells with the NF-κB reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

After 24 hours, pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.

-

Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours.

-

Lyse the cells and measure luciferase activity using a luminometer.

-

Normalize luciferase activity to total protein concentration.

Logical Relationship: Investigating Off-Target Effects

Caption: Logical workflow for characterizing this compound.

Disclaimer

The protocols provided are intended as a general guide. Researchers should optimize the conditions, including cell type, seeding density, compound concentrations, and incubation times, for their specific experimental setup. It is also recommended to consult relevant literature for the most up-to-date and specific methodologies. Based on the current literature, the primary and well-documented role of this compound is in the modulation of SMN2 splicing. Its effects on other cellular processes such as apoptosis, inflammation, or broader neuroprotection have not been extensively characterized. The provided protocols for these assays are general and serve as a starting point for investigating potential off-target effects or novel applications of this compound.

Application Notes and Protocols for Detecting SMN Protein Levels Following Homocarbonyltopsentin Treatment

These application notes provide a detailed protocol for researchers, scientists, and drug development professionals to quantify Survival Motor Neuron (SMN) protein levels in cultured cells after treatment with Homocarbonyltopsentin (HCT), also known as PK4C9.

Introduction

Spinal Muscular Atrophy (SMA) is a debilitating neuromuscular disorder characterized by the loss of motor neurons due to insufficient levels of the SMN protein. The SMN1 gene is homozygously deleted in most SMA patients, leaving the nearly identical SMN2 gene as the sole producer of SMN protein. However, due to a single nucleotide difference, the majority of transcripts from SMN2 lack exon 7, leading to a truncated and unstable protein. Therapeutic strategies often focus on modulating SMN2 splicing to increase the production of full-length, functional SMN protein.

This compound (HCT), a small molecule TSL2-binding compound, has been identified as a potent modulator of SMN2 splicing.[1] It binds to the terminal stem-loop 2 (TSL2) RNA structure in the SMN2 pre-mRNA, promoting the inclusion of exon 7 and subsequently increasing the levels of functional SMN protein.[1] Western blotting is a reliable and widely used technique to quantify changes in SMN protein expression following drug treatment.[2]

Data Presentation: Quantitative Effects of this compound on SMN Protein

The following tables summarize the reported quantitative effects of this compound on SMN protein expression and related molecular events.

Table 1: In Vitro Efficacy of this compound (PK4C9)

| Parameter | Value | Cell Line | Reference |

| EC50 for SMN2 Exon 7 Splicing | 16 µM | Not specified | [1] |

| Fold Increase in SMN Protein | 1.5-fold | GM03813C fibroblasts | [1] |

| Treatment Conditions for Protein Increase | 40 µM for 24 hours | GM03813C fibroblasts | [1] |

Table 2: Effect of this compound (PK4C9) on SMN2 Isoform Expression in GM03813C cells after 24 hours

| HCT Concentration | Fold Change in E7-Excluding Isoforms | Fold Change in E7-Including Isoforms | Reference |

| 10-40 µM | Up to 5.2-fold decrease | Up to 3-fold increase | [1] |

Experimental Protocols

This section provides a detailed methodology for a Western blot experiment to assess SMN protein levels in cultured cells after treatment with this compound.

Cell Culture and this compound Treatment

-

Cell Lines: Human fibroblast cell lines, such as GM03813C (SMA Type I) or other relevant cell lines (e.g., HEK293), are suitable for this protocol.

-

Culture Conditions: Culture cells to approximately 80% confluency in the recommended medium and conditions.

-

This compound Treatment:

-

Prepare a stock solution of this compound (PK4C9) in DMSO.

-

On the day of the experiment, dilute the stock solution in a fresh culture medium to the desired final concentrations (e.g., a dose-response range from 10 µM to 40 µM).

-

Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of HCT used.

-

Remove the old medium from the cells and replace it with the medium containing HCT or the vehicle control.

-

Incubate the cells for the desired treatment duration (e.g., 24 hours).

-

Protein Extraction (Cell Lysis)

This protocol utilizes Radioimmunoprecipitation Assay (RIPA) buffer for efficient cell lysis and protein solubilization.[3][4]

-

Materials:

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Ice-cold RIPA Lysis Buffer (see recipe below)

-

Protease and phosphatase inhibitor cocktails

-

Cell scraper

-

Microcentrifuge tubes

-

-

RIPA Lysis Buffer Recipe:

-

50 mM Tris-HCl, pH 7.4

-

150 mM NaCl

-

1% NP-40 (or Triton X-100)

-

0.5% Sodium deoxycholate

-

0.1% SDS

-

1 mM EDTA

-

Add protease and phosphatase inhibitors fresh just before use.

-

-

Procedure for Adherent Cells:

-

Place the cell culture dish on ice and aspirate the culture medium.

-

Wash the cells twice with ice-cold PBS.

-

Aspirate the PBS completely.

-

Add an appropriate volume of ice-cold RIPA buffer with freshly added inhibitors to the dish (e.g., 1 mL for a 10 cm dish).

-

Scrape the cells from the dish using a cold cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C to pellet the cell debris.[2]

-

Carefully transfer the supernatant (containing the protein extract) to a new pre-chilled tube.

-

Determine the protein concentration using a suitable protein assay (e.g., BCA assay, as Bradford can be incompatible with detergents in RIPA buffer).

-

Aliquot the lysates and store them at -80°C for long-term use or proceed directly to sample preparation for electrophoresis.

-

SDS-PAGE and Western Blotting

-

Sample Preparation:

-

Based on the protein concentration, normalize the samples to have equal amounts of protein for loading (typically 20-50 µg per well).

-

Add an appropriate volume of 4x Laemmli sample buffer to each protein sample.

-

Boil the samples at 95-100°C for 5 minutes to denature the proteins.[3]

-

Briefly centrifuge the samples to collect the condensate.

-

-

Gel Electrophoresis:

-

Load the prepared samples and a molecular weight marker into the wells of a 12% SDS-polyacrylamide gel.

-

Run the gel in 1x SDS-PAGE running buffer until the dye front reaches the bottom of the gel.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system. A wet transfer at 30V overnight at 4°C is recommended for efficient transfer of proteins like SMN.[2]

-

-

Immunoblotting:

-

Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.

-

Primary Antibody Incubation:

-